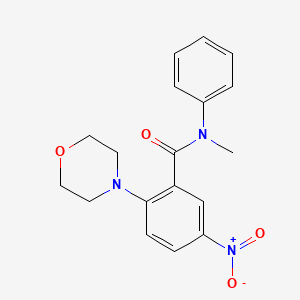![molecular formula C18H15ClN2O2S B4141344 4-{2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4141344.png)
4-{2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate
Vue d'ensemble
Description
4-{2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate is a chemical compound that belongs to the class of thiazole derivatives. It has gained significant attention in scientific research due to its potential biological activities. The compound has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-{2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate is not fully understood. However, studies suggest that the compound exerts its biological activities through various mechanisms, including inhibition of DNA synthesis, induction of apoptosis, and modulation of oxidative stress and inflammation pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate have been studied in vitro and in vivo. The compound has been shown to inhibit the growth of bacterial and fungal strains by disrupting their cell membrane and inhibiting DNA synthesis. In cancer research, the compound has exhibited cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. The anti-inflammatory and antioxidant properties of the compound have also been investigated for their potential therapeutic applications in various diseases, including cardiovascular diseases, diabetes, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate in lab experiments include its potential biological activities, ease of synthesis, and availability. However, the limitations of using the compound include its low solubility in water and some organic solvents, which may affect its bioavailability and efficacy.
Orientations Futures
For the research on 4-{2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate include further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in various diseases. The compound can also be modified to improve its solubility and efficacy. Additionally, the compound can be used as a lead compound for the development of new drugs with improved biological activities.
Applications De Recherche Scientifique
4-{2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate has been studied for its potential biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The compound has shown promising results in inhibiting the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA). In cancer research, the compound has exhibited cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. The anti-inflammatory and antioxidant properties of the compound have also been investigated for their potential therapeutic applications.
Propriétés
IUPAC Name |
[4-[2-(3-chloro-4-methylanilino)-1,3-thiazol-4-yl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-11-3-6-14(9-16(11)19)20-18-21-17(10-24-18)13-4-7-15(8-5-13)23-12(2)22/h3-10H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTFRBLMSFSISU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]phenyl] acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-1-isobutyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B4141265.png)
![2-(1-adamantyl)-N-[2-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4141266.png)
![N-(3-methoxyphenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4141269.png)
![N-(3-chlorophenyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide](/img/structure/B4141283.png)

![N-cyclohexyl-2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4141293.png)
![2-(1-adamantyl)-N-{[(3-bromophenyl)amino]carbonothioyl}acetamide](/img/structure/B4141304.png)
![4-imino-2,6,6-trimethyl-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-amine](/img/structure/B4141307.png)

![2-[(3,4-dichlorobenzyl)thio]-5-nitropyridine](/img/structure/B4141316.png)

![12-(3-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4141352.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4141357.png)
![2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4141364.png)